iPAF1C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C27H26BrFN4O |

|---|---|

Molecular Weight |

521.4 g/mol |

IUPAC Name |

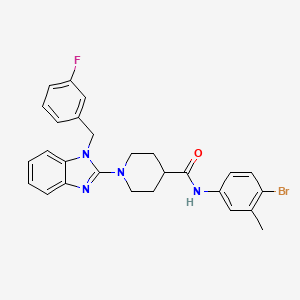

N-(4-bromo-3-methylphenyl)-1-[1-[(3-fluorophenyl)methyl]benzimidazol-2-yl]piperidine-4-carboxamide |

InChI |

InChI=1S/C27H26BrFN4O/c1-18-15-22(9-10-23(18)28)30-26(34)20-11-13-32(14-12-20)27-31-24-7-2-3-8-25(24)33(27)17-19-5-4-6-21(29)16-19/h2-10,15-16,20H,11-14,17H2,1H3,(H,30,34) |

InChI Key |

ZQBFGPMVFJLIPZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4N3CC5=CC(=CC=C5)F)Br |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of iPAF1C in Transcriptional Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Polymerase-Associated Factor 1 Complex (PAF1C) is a critical regulator of transcription by RNA Polymerase II (Pol II), playing a multifaceted role in both the initiation and elongation phases of gene expression.[1] Its dynamic association with Pol II and chromatin allows it to influence a cascade of events, including promoter-proximal pausing, histone modifications, and RNA processing.[2][3] Dysregulation of PAF1C has been implicated in various diseases, including cancer and HIV latency, making it a compelling target for therapeutic intervention.[1][4] This technical guide provides an in-depth overview of the mechanism of action of iPAF1C, a first-in-class small-molecule inhibitor of the PAF1 complex, in transcriptional regulation.

The PAF1 Complex (PAF1C): Core Components and Function

The PAF1C is a highly conserved protein complex. In humans, the core complex consists of five subunits: PAF1, CTR9, CDC73, LEO1, and WDR61/SKI8.[1][5] The interaction between PAF1 and CTR9 is essential for the integrity and assembly of the entire complex.[4][6]

PAF1C is recruited to Pol II during the early stages of transcription and travels with it along the gene body.[3] It functions as a scaffold, recruiting various other factors to the transcription machinery to modulate gene expression.[7] Its functions are diverse and context-dependent, acting as both a positive and negative regulator of transcription.[4][8]

Key functions of PAF1C include:

-

Regulation of Promoter-Proximal Pausing: PAF1C can either promote the release of paused Pol II to facilitate productive elongation or stabilize the paused state, depending on the cellular context and the specific gene.[1]

-

Histone Modifications: PAF1C is crucial for several co-transcriptional histone modifications, including the monoubiquitination of histone H2B on lysine 120 (H2BK120ub1) and the methylation of histone H3 on lysines 4 and 36 (H3K4me3 and H3K36me3).[2][9][10] These modifications are critical for chromatin structure and gene activation.

-

RNA Processing: PAF1C is involved in mRNA 3'-end formation and polyadenylation.[11][12]

This compound: A Small-Molecule Inhibitor of PAF1C

This compound is a first-in-class small-molecule inhibitor that disrupts the assembly of the PAF1 complex.[4][13] It specifically targets the highly conserved binding pocket of the CTR9 subunit, preventing its interaction with PAF1.[4][13] This disruption leads to the disassembly of the PAF1C and impairs its ability to associate with chromatin.[4]

Mechanism of Action of this compound

The primary mechanism of action of this compound is the disruption of PAF1C integrity, which in turn leads to a global release of promoter-proximal paused RNA Polymerase II.[4][14] By preventing the PAF1-CTR9 interaction, this compound effectively mimics the effects of PAF1 subunit depletion.[4][8]

The key steps in the mechanism of action are:

-

Binding to CTR9: this compound binds to a specific pocket on the CTR9 subunit of the PAF1C.[4][13]

-

Disruption of PAF1-CTR9 Interaction: This binding event sterically hinders the interaction between CTR9 and PAF1, which is the cornerstone of the complex's assembly.[4]

-

PAF1C Disassembly and Reduced Chromatin Occupancy: The loss of the PAF1-CTR9 interaction leads to the disassembly of the entire PAF1C, resulting in a marked reduction of PAF1 occupancy on chromatin.[4]

-

Release of Paused RNA Polymerase II: With the repressive influence of PAF1C removed, the paused Pol II at promoter-proximal regions is released, allowing it to proceed into productive elongation.[4][14]

-

Altered Gene Expression: The global release of paused Pol II leads to significant changes in gene expression, with a predominant upregulation of previously paused genes.[4][8]

Quantitative Data on this compound Activity

The following table summarizes key quantitative data related to the activity of this compound from published studies.

| Parameter | Value | Cell Line | Reference |

| This compound Concentration for RNA Pol II Release | 20 µM | HCT116 | [4][13] |

| Treatment Duration for RNA Pol II Release | 16 hours | HCT116 | [4][13] |

| This compound Concentration for CTR9 Thermostabilization | 20 µM | HCT116 | [4] |

| Treatment Duration for CTR9 Thermostabilization | 3 hours | HCT116 | [4] |

| This compound Concentration for HIV-1 Reactivation | 6.25-12.5 µM | Primary human CD4+ T cells | [13][15] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

The following diagram illustrates the signaling pathway through which this compound disrupts the PAF1 complex and promotes transcriptional elongation.

Caption: Mechanism of this compound action in disrupting PAF1C and releasing paused Pol II.

Experimental Workflow: Chromatin Immunoprecipitation Sequencing (ChIP-seq)

The following diagram outlines a typical workflow for a ChIP-seq experiment to assess the effect of this compound on PAF1 chromatin occupancy.

Caption: A typical experimental workflow for ChIP-sequencing.

Detailed Experimental Protocols

Chromatin Immunoprecipitation (ChIP) Protocol

This protocol is a generalized procedure based on methodologies cited in the literature for studying PAF1C occupancy.[4]

1. Cell Culture and Treatment:

-

Plate cells (e.g., HCT116) at an appropriate density.

-

Allow cells to adhere and grow for 24 hours.

-

Treat cells with this compound (e.g., 20 µM) or a vehicle control (e.g., DMSO) for the desired time (e.g., 16 hours).

2. Cross-linking:

-

Add formaldehyde directly to the culture medium to a final concentration of 1%.

-

Incubate for 10 minutes at room temperature with gentle shaking.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.

-

Wash cells twice with ice-cold PBS.

3. Cell Lysis and Chromatin Sonication:

-

Scrape cells into ice-cold PBS containing protease inhibitors.

-

Centrifuge and resuspend the cell pellet in lysis buffer.

-

Sonicate the chromatin to shear DNA to an average fragment size of 200-500 bp.

4. Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the pre-cleared chromatin with an anti-PAF1 antibody overnight at 4°C with rotation.

-

Add protein A/G beads and incubate for another 2-4 hours.

5. Washing and Elution:

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins.

-

Elute the protein-DNA complexes from the beads using an elution buffer.

6. Reverse Cross-linking and DNA Purification:

-

Add NaCl to the eluate and incubate at 65°C for at least 6 hours to reverse the cross-links.

-

Treat with RNase A and Proteinase K.

-

Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

7. Analysis:

-

The purified DNA can be analyzed by qPCR or sent for high-throughput sequencing (ChIP-seq).

Cellular Thermal Shift Assay (CETSA)

This protocol is a generalized procedure to confirm the binding of this compound to its target protein, CTR9.[4]

1. Cell Culture and Treatment:

-

Culture cells (e.g., HCT116) to near confluency.

-

Treat cells with this compound (e.g., 20 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 3 hours).

2. Cell Lysis and Heat Treatment:

-

Harvest and lyse the cells in a suitable buffer.

-

Divide the cell lysate into aliquots.

-

Heat the aliquots at a range of different temperatures for a fixed time (e.g., 3 minutes).

3. Protein Precipitation and Quantification:

-

Centrifuge the heated lysates to pellet the aggregated proteins.

-

Collect the supernatant containing the soluble proteins.

-

Quantify the amount of soluble CTR9 in each sample using Western blotting with an anti-CTR9 antibody.

4. Data Analysis:

-

Plot the amount of soluble CTR9 as a function of temperature for both this compound-treated and control samples.

-

A shift in the melting curve to a higher temperature in the this compound-treated sample indicates stabilization of CTR9 due to drug binding.

Conclusion

The development of this compound represents a significant advancement in the ability to probe the intricate functions of the PAF1 complex in transcriptional regulation. By disrupting the core PAF1-CTR9 interaction, this compound provides a powerful tool to study the consequences of PAF1C dysfunction and the dynamics of RNA Polymerase II pausing and elongation.[4] Its potential as a therapeutic agent, particularly in the context of cancer and HIV latency, underscores the importance of continued research into the molecular mechanisms governed by PAF1C.[4][16] This guide provides a foundational understanding of this compound's mechanism of action and the experimental approaches used to elucidate its function, serving as a valuable resource for researchers in the field.

References

- 1. Emerging Insights into the Roles of the Paf1 Complex in Gene Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Roles of the Paf1 Complex and Associated Histone Modifications in Regulating Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Paf1 Complex: Platform or Player in RNA Polymerase II Transcription? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enhancing HIV-1 latency reversal through regulating the elongating RNA Pol II pause-release by a small-molecule disruptor of PAF1C - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Distinct role of subunits of the Arabidopsis RNA polymerase II elongation factor PAF1C in transcriptional reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Distinct role of subunits of the Arabidopsis RNA polymerase II elongation factor PAF1C in transcriptional reprogramming [frontiersin.org]

- 10. Genic and Global Functions for Paf1C in Chromatin Modification and Gene Expression in Arabidopsis | PLOS Genetics [journals.plos.org]

- 11. Direct Interactions between the Paf1 Complex and a Cleavage and Polyadenylation Factor Are Revealed by Dissociation of Paf1 from RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The RNA Polymerase-associated Factor 1 Complex (Paf1C) Directly Increases the Elongation Rate of RNA Polymerase I and Is Required for Efficient Regulation of rRNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Enhancing HIV-1 latency reversal through regulating the elongating RNA Pol II pause-release by a small-molecule disruptor of PAF1C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The Archer and the Prey: The Duality of PAF1C in Antiviral Immunity [mdpi.com]

Unveiling the Molecular Target of iPAF1C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the molecular target of iPAF1C, a first-in-class small molecule inhibitor of the Polymerase-Associated Factor 1 Complex (PAF1C). We will delve into the precise binding site, the mechanism of action, and the experimental methodologies employed to validate this interaction. This document is intended to provide a comprehensive resource for researchers investigating transcription regulation, chromatin biology, and the development of novel therapeutics targeting these pathways.

Executive Summary

This compound is a potent and specific inhibitor that directly targets the Polymerase-Associated Factor 1 Complex (PAF1C) . Its molecular mechanism involves the disruption of a critical protein-protein interaction within the complex, specifically between the PAF1 and CTR9 subunits. By binding to a conserved groove on the CTR9 subunit, this compound prevents the stable assembly of the PAF1C, leading to its dissociation from chromatin and subsequent modulation of transcriptional processes. This targeted disruption has profound effects on the regulation of gene expression, particularly the release of paused RNA Polymerase II (Pol II).

The Molecular Target: The PAF1-CTR9 Interaction Interface

The Polymerase-Associated Factor 1 Complex (PAF1C) is a key regulator of transcription elongation and is conserved from yeast to humans. It is composed of five core subunits: PAF1, CTR9, LEO1, CDC73, and RTF1. The assembly and function of this complex are critically dependent on the interaction between its subunits.

Structural and biochemical studies have identified the interaction between PAF1 and CTR9 as the cornerstone of PAF1C assembly.[1][2] this compound was identified through in-silico screening and subsequent experimental validation as a small molecule that specifically targets the PAF1 binding groove on the CTR9 subunit .[3] By occupying this pocket, this compound competitively inhibits the binding of the PAF1 subunit, thereby disrupting the formation of the entire PAF1C.[3] This disruption leads to a loss of PAF1C's association with chromatin, a key event in its mechanism of action.[3][4]

Mechanism of Action: Inducing the Release of Paused RNA Polymerase II

The primary consequence of this compound-mediated disruption of the PAF1C is the global release of promoter-proximal paused RNA Polymerase II (Pol II).[3][4] PAF1C is known to play a dual role in transcription, both promoting and repressing Pol II pause release depending on the genomic context. By inhibiting PAF1C function, this compound effectively shifts the balance towards transcriptional elongation.

The signaling pathway can be summarized as follows:

-

This compound Binding: this compound enters the cell and binds to the PAF1-binding groove of the CTR9 subunit.

-

PAF1C Disruption: This binding event prevents the interaction between PAF1 and CTR9, leading to the disassembly of the PAF1C.

-

Chromatin Dissociation: The destabilized PAF1C can no longer efficiently associate with chromatin at gene promoters.

-

Pol II Pause Release: The absence of functional PAF1C at these sites leads to the release of paused Pol II, allowing it to proceed with productive transcript elongation.

This mechanism has been shown to mimic the effects of genetic depletion of PAF1, confirming the specificity of this compound.[3]

Quantitative Data

While specific binding affinities such as Kd or IC50 values for the this compound-CTR9 interaction are not publicly available in the reviewed literature, the effective concentrations used in various cellular assays provide an indication of its potency.

| Parameter | Value/Concentration | Cell Line(s) | Observed Effect | Reference(s) |

| Cellular Thermal Shift Assay (CETSA) | 20 µM | HCT116 | Increased thermal stability of CTR9 | [3][4] |

| Co-Immunoprecipitation | 20 µM | DLD1 | Disruption of PAF1-CTR9 interaction | [4] |

| ChIP-seq (PAF1 occupancy) | 20 µM | DLD1 | Reduced PAF1 chromatin occupancy | [3] |

| ChIP-seq (Pol II pause release) | 20 µM | HCT116 | Global release of paused RNA Pol II | [3] |

| HIV-1 Reactivation | 6.25-12.5 µM | Primary human CD4+ T cells | Increased population of HIV-1 infected cells | [4] |

Experimental Protocols

The identification and validation of the molecular target of this compound relied on a combination of robust cellular and molecular biology techniques.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement of a compound in a cellular context. The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.

-

Objective: To demonstrate direct binding of this compound to a subunit of the PAF1C in intact cells.

-

Methodology:

-

HCT116 cells were treated with either DMSO (vehicle control) or 20 µM this compound for 3 hours.[3][4]

-

The treated cells were harvested, washed, and resuspended in PBS.

-

Aliquots of the cell suspension were heated to a range of temperatures to induce protein denaturation and aggregation.

-

The cells were lysed, and the soluble protein fraction was separated from the aggregated proteins by centrifugation.

-

The amount of soluble CTR9 and other PAF1C subunits at each temperature was quantified by immunoblotting.

-

-

Key Finding: Treatment with this compound specifically increased the thermal stability of CTR9, while having a limited effect on other PAF1C subunits. This indicates a direct and specific interaction between this compound and CTR9 in a cellular environment.[3]

Co-Immunoprecipitation (Co-IP)

Co-IP is used to determine if two proteins interact within a cell. This technique was employed to show that this compound disrupts the interaction between PAF1 and CTR9.

-

Objective: To demonstrate that this compound disrupts the interaction between the PAF1 and CTR9 subunits.

-

Methodology:

-

DLD1 cells, engineered with an auxin-inducible degron (AID) tag on the endogenous PAF1 locus, were treated with either DMSO or 20 µM this compound.[4]

-

Cells were lysed under non-denaturing conditions to preserve protein-protein interactions.

-

The cell lysates were incubated with an antibody against PAF1 to immunoprecipitate PAF1 and any interacting proteins.

-

The immunoprecipitated complexes were captured on protein A/G beads.

-

After washing, the bound proteins were eluted and analyzed by immunoblotting for the presence of CTR9.

-

-

Key Finding: In DMSO-treated cells, CTR9 co-immunoprecipitated with PAF1, indicating a stable interaction. In contrast, in this compound-treated cells, the amount of CTR9 that co-immunoprecipitated with PAF1 was significantly reduced, demonstrating that this compound disrupts this interaction.[3]

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq is a technique used to identify the genome-wide binding sites of a protein of interest. It was used to assess the effect of this compound on the chromatin occupancy of PAF1C and the distribution of RNA Pol II.

-

Objective: To determine the effect of this compound on the association of PAF1 with chromatin and the genome-wide distribution of RNA Pol II.

-

Methodology:

-

DLD1 or HCT116 cells were treated with DMSO or 20 µM this compound.[3]

-

Proteins were cross-linked to DNA using formaldehyde.

-

The chromatin was sheared into small fragments by sonication.

-

An antibody specific to PAF1 or RNA Pol II was used to immunoprecipitate the protein-DNA complexes.

-

The cross-links were reversed, and the associated DNA was purified.

-

The purified DNA was sequenced, and the reads were mapped to the genome to identify binding sites.

-

-

Key Findings:

-

This compound treatment led to a marked reduction in PAF1 occupancy at gene promoters across the genome, confirming that the disruption of the PAF1-CTR9 interaction leads to the dissociation of the complex from chromatin.[3]

-

Analysis of RNA Pol II distribution showed a significant increase in the ratio of Pol II in the gene body relative to the promoter region (the pause-release ratio), indicating a global release of paused Pol II.[3]

-

Conclusion

The small molecule this compound potently and specifically targets the Polymerase-Associated Factor 1 Complex by disrupting the crucial interaction between the PAF1 and CTR9 subunits. This is achieved by this compound binding to the PAF1 interaction groove on CTR9. A suite of rigorous experimental techniques, including CETSA, co-immunoprecipitation, and ChIP-seq, has validated this molecular target and elucidated its mechanism of action, which involves the dissociation of PAF1C from chromatin and the subsequent release of paused RNA Polymerase II. This detailed understanding of this compound's molecular target provides a solid foundation for its use as a chemical probe to study transcriptional regulation and for the potential development of novel therapeutic agents targeting PAF1C in diseases such as cancer and viral infections.

References

- 1. Paf1 and Ctr9 subcomplex formation is essential for Paf1 complex assembly and functional regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chen F, et al. (2022) | SGD [yeastgenome.org]

- 3. Enhancing HIV-1 latency reversal through regulating the elongating RNA Pol II pause-release by a small-molecule disruptor of PAF1C - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Discovery and Synthesis of the iPAF1C Compound

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The polymerase-associated factor 1 complex (PAF1C) is a critical regulator of transcriptional processes, including the pausing and elongation of RNA Polymerase II (RNA Pol II). Its dysregulation has been implicated in various diseases, notably in the context of viral latency, such as with HIV-1. This has spurred the development of targeted inhibitors. This technical guide details the discovery, mechanism of action, and experimental validation of iPAF1C, a first-in-class small molecule inhibitor of PAF1C. This compound was identified through in silico screening and has been shown to disrupt the assembly of the PAF1C, leading to the release of paused RNA Pol II. This document provides a comprehensive overview of the signaling pathways involved, detailed experimental protocols for its characterization, and a summary of the key quantitative data, positioning this compound as a significant tool for research and potential therapeutic development.

Discovery of this compound

The discovery of this compound was initiated by a structure-based virtual screening of over 10 million compounds from the ZINC database.[1] The screen targeted the protein-protein interaction interface between the PAF1 and CTR9 subunits of the PAF1C, a crucial interaction for the complex's integrity and function.[1] Computational docking simulations identified 30 lead candidates with a high predicted affinity for the PAF1 binding groove of CTR9.[1] These candidates were then subjected to in vivo evaluation using global sequencing-based methods to assess their impact on RNA Pol II pausing, leading to the identification of this compound as a potent and specific inhibitor of PAF1C.[1]

Synthesis of this compound

While the initial discovery of this compound was through in silico screening of existing compound libraries, the precise, step-by-step chemical synthesis protocol for its de novo generation is not detailed in the primary literature. The compound is identified as N-(4-bromo-3-methylphenyl)-1-((3-fluorophenyl)methyl)benzodiazol-2-yl)piperidine-4-carboxamide with the CAS Number 950403-60-8. General synthetic schemes for similar carboxamide derivatives often involve the coupling of a carboxylic acid with an amine. In the case of this compound, this would likely involve the reaction of a piperidine-4-carboxylic acid derivative with a substituted aniline.

Mechanism of Action and Signaling Pathway

This compound functions by directly interfering with the assembly of the PAF1 complex. It specifically targets the PAF1 binding groove on the CTR9 subunit, disrupting the crucial PAF1-CTR9 interaction.[2] This disruption leads to the dissociation of PAF1 from the chromatin, which in turn triggers the global release of promoter-proximal paused RNA Polymerase II into the gene bodies.[1] This mechanism effectively mimics the cellular effects of PAF1 knockdown or depletion.[1]

The following diagram illustrates the signaling pathway of PAF1C in transcriptional regulation and the mechanism of action of this compound.

Experimental Protocols

The characterization of this compound involved several key experimental techniques to elucidate its mechanism of action and biological effects. Below are detailed methodologies for these experiments.

Precision Run-On sequencing (PRO-seq)

PRO-seq is utilized to map the locations of active RNA polymerases at high resolution, providing a snapshot of nascent transcription.

Experimental Workflow:

Detailed Protocol: A detailed protocol for PRO-seq can be found in Mahat et al., Nat. Protoc. 2016. The general steps as applied to this compound studies are as follows:

-

Cell Culture and Treatment: DLD1 or HCT116 cells are cultured and treated with a specified concentration of this compound (e.g., 20 µM) or DMSO as a control for a designated time (e.g., 16 hours).[3]

-

Nuclei Isolation: Cells are harvested, washed with ice-cold PBS, and lysed to isolate nuclei.

-

Nuclear Run-On: Isolated nuclei are incubated with biotin-labeled nucleotide triphosphates (biotin-NTPs) to allow transcriptionally engaged RNA polymerases to incorporate the labeled nucleotides into nascent RNA.

-

RNA Isolation and Fragmentation: Nascent RNA is extracted and fragmented to a suitable size for sequencing.

-

Biotin Pulldown: Biotin-labeled RNA is enriched using streptavidin-coated magnetic beads.

-

Library Preparation: 3' and 5' adapters are ligated to the enriched RNA fragments.

-

Reverse Transcription and PCR: The RNA is reverse transcribed to cDNA and amplified by PCR.

-

Sequencing and Data Analysis: The resulting library is sequenced, and the reads are mapped to the genome to determine the density and location of active RNA polymerases.

Chromatin Immunoprecipitation sequencing (ChIP-seq)

ChIP-seq is used to identify the genomic locations where specific proteins, such as PAF1, are bound to DNA.

Experimental Workflow:

Detailed Protocol:

-

Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.

-

Chromatin Preparation: Cells are lysed, and the chromatin is isolated and fragmented by sonication.

-

Immunoprecipitation: The fragmented chromatin is incubated with an antibody specific to the protein of interest (e.g., PAF1). The antibody-protein-DNA complexes are then captured.

-

Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified.

-

Library Preparation and Sequencing: The purified DNA is used to prepare a sequencing library, which is then sequenced.

-

Data Analysis: Sequencing reads are mapped to the genome to identify the DNA regions bound by the protein of interest.

Quantitative Reverse Transcription PCR (qRT-PCR) for HIV-1 Latency Reversal

qRT-PCR is employed to quantify the levels of specific viral RNAs, such as HIV-1 gag RNA, to assess the reactivation of latent proviruses.

Experimental Workflow:

References

The Dual Role of PAF1C in RNA Polymerase II Pause Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Polymerase-Associated Factor 1 Complex (PAF1C) is a critical regulator of gene transcription, playing a multifaceted and often context-dependent role in the control of RNA Polymerase II (Pol II) activity. A key regulatory checkpoint in transcription is promoter-proximal pausing, where Pol II stalls shortly after initiation. The release from this paused state is a pivotal step for productive transcription elongation. This technical guide provides an in-depth exploration of the role of iPAF1C in Pol II pause release, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways. Recent advancements, including the development of small molecule inhibitors of PAF1C (this compound), have not only illuminated its function but also highlighted its potential as a therapeutic target in various diseases, including cancer and HIV latency.[1][2][3][4]

The Dichotomous Function of PAF1C in Pol II Pausing

PAF1C exhibits a dual regulatory function, capable of both promoting and inhibiting Pol II pause release, depending on the cellular and genetic context.[5]

-

Promoting Pause Release: In many instances, PAF1C facilitates the transition from paused Pol II to productive elongation. It achieves this by recruiting and interacting with key positive transcription elongation factors. Notably, PAF1C plays a role in the recruitment of the Super Elongation Complex (SEC), which contains the Positive Transcription Elongation Factor b (P-TEFb).[5] The CDK9 subunit of P-TEFb then phosphorylates Negative Elongation Factor (NELF) and DRB-sensitivity-inducing factor (DSIF), leading to the dissociation of NELF from the Pol II complex and the conversion of DSIF into a positive elongation factor.[5][6] Furthermore, PAF1C is involved in the recruitment of CDK12, the primary kinase responsible for phosphorylating Serine 2 of the Pol II C-terminal domain (CTD), a hallmark of elongating polymerase.[5][7]

-

Stabilizing Paused Pol II: Conversely, at certain genes, PAF1C can stabilize the paused state of Pol II. This is often achieved by preventing the association of SEC and P-TEFb with gene promoters.[5] For example, at MYC target genes, a transient interaction between PAF1C and the c-Myc oncoprotein inhibits the recruitment of P-TEFb, thereby prolonging the paused state of Pol II.[5]

Quantitative Analysis of PAF1C's Role in Pol II Pause Release

The development of the small molecule inhibitor this compound, which disrupts the interaction between the PAF1 and CTR9 subunits of the complex, has provided a powerful tool to dissect the function of PAF1C.[8][9] Studies utilizing this compound and depletion of PAF1C subunits have generated quantitative data on its role in Pol II pause release.

Table 1: Effects of this compound Treatment and PAF1C Depletion on Pol II Occupancy and Transcription

| Condition | Method | Observation | Quantitative Change | Cell Line | Reference |

| This compound Treatment (20 µM, 16h) | RNA Pol II ChIP-seq | Global release of promoter-proximal paused Pol II into gene bodies. | Increased pause-release ratio (PRR) of RNA Pol II. | HCT116 | [8] |

| PAF1 Knockdown | Pol II ChIP-seq | Increased Pol II pausing at 5,851 genes. | Average 2-fold increase in Pol II occupancy on promoters. | THP1 | [7] |

| PAF1 Depletion | GRO-seq & Nascent RNA-seq | Increased transcription of genes where PAF1 inhibits pause release. | Genome-wide increase in the ratio of Pol II in gene bodies relative to promoters. | Human colon cancer cells | [5] |

| Acute PAF1 Depletion | PRO-seq | Pronounced decrease of Pol II occupancy at promoters and an increase in immediate downstream regions. | Substantial decrease in paused Pol II occupancy for most genes. | K562 | [10] |

Table 2: Calculation of the Pausing Index (PI)

The Pausing Index is a widely used metric to quantify the degree of Pol II pausing at a given gene. It is typically calculated from ChIP-seq data.

| Formula | Description | Typical Regions | Reference |

| PI = (Read density in Promoter Region) / (Read density in Gene Body) | The ratio of Pol II occupancy at the promoter to the gene body. A higher PI indicates more significant pausing. | Promoter: -50 bp to +300 bp around the Transcription Start Site (TSS). Gene Body: +300 bp from the TSS to the Transcription End Site (TES). | [11][12][13] |

Signaling Pathways and Experimental Workflows

Molecular Mechanisms of PAF1C in Pol II Pause Release

The intricate interplay between PAF1C and other regulatory factors governs the fate of paused Pol II. The following diagram illustrates these key interactions.

Caption: PAF1C-mediated RNA Polymerase II pause release pathway.

Dual Regulatory Roles of PAF1C

The following diagram illustrates the dual functionality of PAF1C in regulating Pol II pausing.

Caption: Context-dependent dual roles of PAF1C in Pol II pausing.

Experimental Workflow: Investigating this compound Effects

This workflow outlines a typical experiment to assess the impact of the small molecule inhibitor this compound on Pol II pause release.

Caption: Workflow for assessing this compound's effect on pause release.

Detailed Methodologies for Key Experiments

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for RNA Polymerase II

ChIP-seq is a powerful technique to map the genome-wide distribution of DNA-binding proteins, such as Pol II.

Protocol Overview:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-500 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., total Pol II, or specific phosphorylated forms like Ser2-P or Ser5-P Pol II).

-

Immune Complex Capture: Use protein A/G-coated magnetic beads to capture the antibody-protein-DNA complexes.

-

Washes: Perform a series of washes to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the formaldehyde cross-links by heating.

-

DNA Purification: Purify the DNA from the eluted sample.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to a reference genome and identify regions of enrichment, which correspond to the binding sites of the protein. Calculate the Pausing Index as described in Table 2.

Precision Nuclear Run-On Sequencing (PRO-seq) and Global Run-On Sequencing (GRO-seq)

PRO-seq and GRO-seq are used to map the positions of transcriptionally engaged RNA polymerases at high resolution, providing a snapshot of nascent transcription.

Protocol Overview:

-

Nuclei Isolation: Isolate nuclei from cultured cells.

-

Nuclear Run-On: Incubate the isolated nuclei with biotin-labeled nucleotides (e.g., Biotin-UTP). Transcriptionally engaged Pol II will incorporate these labeled nucleotides into the nascent RNA.

-

RNA Extraction: Extract the total RNA from the nuclei.

-

Biotinylated RNA Enrichment: Use streptavidin-coated magnetic beads to specifically pull down the biotin-labeled nascent RNA.

-

Library Preparation: Prepare a sequencing library from the enriched nascent RNA. This typically involves RNA fragmentation, adapter ligation, reverse transcription, and PCR amplification.

-

High-Throughput Sequencing: Sequence the prepared library.

-

Data Analysis: Align the sequencing reads to the genome to map the locations of actively transcribing Pol II. This data can be used to analyze Pol II pausing, elongation rates, and identify transcribed enhancers.

Permanganate (KMnO4) Footprinting

Permanganate footprinting is a chemical method used to detect single-stranded DNA regions, such as the transcription bubble formed by a transcribing RNA polymerase.

Protocol Overview:

-

Cell Treatment: Treat intact cells or isolated nuclei with potassium permanganate (KMnO4). KMnO4 preferentially oxidizes thymine bases in single-stranded DNA.

-

DNA Extraction and Piperidine Cleavage: Extract genomic DNA and treat it with piperidine, which cleaves the DNA at the modified thymine residues.

-

Detection of Cleavage Sites: Use a method like ligation-mediated PCR (LM-PCR) followed by sequencing or gel electrophoresis to identify the cleavage sites.

-

Data Analysis: The locations of the cleavage sites reveal the boundaries of the transcription bubble, confirming the presence of a transcriptionally engaged and paused Pol II.[14][15][16]

Conclusion and Future Directions

The Polymerase-Associated Factor 1 Complex is a central player in the intricate regulation of RNA Polymerase II pause release. Its dual functionality highlights the complexity of transcriptional control and offers multiple avenues for therapeutic intervention. The development of this compound has provided a valuable chemical probe to further elucidate the roles of PAF1C in health and disease. Future research will likely focus on the tissue- and gene-specific contexts that dictate the switch between PAF1C's opposing functions. A deeper understanding of these regulatory networks will be crucial for the development of novel therapeutic strategies targeting transcriptional dysregulation in diseases such as cancer and for the eradication of latent viral reservoirs.[1][2][3][4][17]

References

- 1. researchgate.net [researchgate.net]

- 2. PD2/PAF1 at the Crossroads of the Cancer Network - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Archer and the Prey: The Duality of PAF1C in Antiviral Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enhancing HIV-1 latency reversal through regulating the elongating RNA Pol II pause-release by a small-molecule disruptor of PAF1C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Emerging Insights into the Roles of the Paf1 Complex in Gene Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. RNA Polymerase II-associated factor 1 regulates the release and phosphorylation of paused RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Enhancing HIV-1 latency reversal through regulating the elongating RNA Pol II pause-release by a small-molecule disruptor of PAF1C - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Coordinated regulation of RNA polymerase II pausing and elongation progression by PAF1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comprehensive analysis of promoter-proximal RNA polymerase II pausing across mammalian cell types - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GitHub - MiMiroot/PIC: Pausing Index Calculator [github.com]

- 13. GitHub - tailana703/PolII_metrics: Calculation of RNA Polymerase II (Pol2) metrics using ChIP-Seq data: Processivity, Traveling Ratio, and Pausing Index. [github.com]

- 14. Analysis of the open region of RNA polymerase II transcription complexes in the early phase of elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Detecting transcriptionally engaged RNA polymerase in eukaryotic cells with permanganate genomic footprinting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. embopress.org [embopress.org]

- 17. The Paf1 Complex: a keystone of nuclear regulation operating at the interface of transcription and chromatin - PMC [pmc.ncbi.nlm.nih.gov]

iPAF1C: A Small-Molecule Disruptor of PAF1C Complex Assembly and Chromatin Recruitment

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The Polymerase-Associated Factor 1 Complex (PAF1C) is a critical regulator of gene transcription, influencing all stages of the RNA Polymerase II (RNAPII) cycle. Its multifaceted role in both transcriptional activation and repression has made it a compelling target for therapeutic intervention, particularly in oncology and virology. This document provides an in-depth technical overview of iPAF1C, a first-in-class small-molecule inhibitor that potently disrupts the assembly and function of the PAF1C. We will explore its mechanism of action, its effects on complex integrity and chromatin association, and the downstream consequences for transcriptional regulation. Detailed experimental protocols and quantitative data are provided to support researchers in the study and application of this novel molecular probe.

The PAF1 Complex (PAF1C)

The PAF1C is an evolutionarily conserved protein complex that travels with RNAPII during transcription.[1] In mammals, it is composed of six core subunits: PAF1, CTR9, LEO1, CDC73, RTF1, and SKI8.[2][3] This complex acts as a crucial platform for the recruitment of various factors that modulate transcription and chromatin structure.[4][5] PAF1C has a dual role in gene regulation; it can promote the release of paused RNAPII to facilitate productive elongation, but it can also stabilize RNAPII pausing at certain gene promoters, thereby repressing transcription.[2][5][6] This context-dependent function is critical for cellular processes and is implicated in various diseases.

Figure 1: Core subunits of the mammalian PAF1 Complex.

This compound: Mechanism of Action

This compound is a small-molecule inhibitor identified through in-silico screening that specifically targets the integrity of the PAF1C.[2] Its mechanism relies on the disruption of a critical protein-protein interaction essential for the assembly of the entire complex.

3.1 Targeting the PAF1-CTR9 Interaction

The assembly and stability of the PAF1C are critically dependent on the direct interaction between the PAF1 and CTR9 subunits.[2][7] this compound was designed to fit into a highly conserved binding pocket on the CTR9 subunit, thereby sterically hindering its association with PAF1.[2][8] By preventing this key interaction, this compound effectively triggers the disassembly of the complex, preventing its functional recruitment to chromatin.[2][9]

Figure 2: this compound disrupts the core PAF1-CTR9 interaction.

Effects on PAF1C Assembly and Chromatin Recruitment

Treatment of cells with this compound leads to two major, sequential effects: the disruption of the PAF1C's integrity and the subsequent failure of the complex to localize to chromatin.

4.1 Disruption of Complex Integrity

The efficacy of this compound in disrupting the PAF1C assembly has been demonstrated using co-immunoprecipitation (Co-IP) assays. In control cells, immunoprecipitation of PAF1 efficiently pulls down CTR9, indicating a stable complex.[2] However, upon treatment with this compound, the amount of CTR9 co-precipitated with PAF1 is markedly reduced.[2]

Table 1: Effect of this compound on PAF1-CTR9 Interaction

| Condition | Assay | Observation | Conclusion | Reference |

|---|---|---|---|---|

| DMSO (Control) | PAF1 Co-IP | Strong immunoblot signal for CTR9 | Intact PAF1C with stable PAF1-CTR9 interaction | [2] |

| this compound Treated | PAF1 Co-IP | Significantly reduced immunoblot signal for CTR9 | this compound disrupts the interaction between PAF1 and CTR9 |[2] |

4.2 Reduced Chromatin Occupancy

A direct consequence of PAF1C disassembly is its inability to be recruited to its target sites on chromatin. Chromatin immunoprecipitation followed by sequencing (ChIP-seq) has been used to quantify the genome-wide occupancy of PAF1. These studies show that this compound treatment leads to a significant, global reduction in the levels of PAF1 associated with gene promoters and gene bodies.[2][9] This effect is specific, as structurally similar but inactive compounds do not cause this delocalization.[2]

Table 2: Effect of this compound on PAF1 Chromatin Occupancy

| Condition | Assay | Observation | Conclusion | Reference |

|---|---|---|---|---|

| DMSO (Control) | PAF1 ChIP-seq | High PAF1 occupancy signals at promoter and gene body regions | PAF1C is recruited to active genes | [2][9] |

| this compound Treated | PAF1 ChIP-seq | Markedly reduced PAF1 occupancy signals genome-wide | Disruption of PAF1C assembly prevents its chromatin recruitment |[2][9] |

Downstream Transcriptional Consequences

The this compound-mediated depletion of PAF1C from chromatin profoundly impacts RNAPII function. The primary effect observed is the global release of paused RNAPII from promoter-proximal regions into the gene body, leading to increased transcriptional elongation.[2][10]

5.1 Release of Paused RNA Polymerase II

PAF1C is a key factor in maintaining RNAPII in a paused state near the transcription start site (TSS) of many genes.[2][11] By disrupting PAF1C's chromatin occupancy, this compound treatment effectively mimics the acute depletion of the PAF1 subunit.[2][11] This leads to a global increase in the "pause-release ratio," a measure of elongating RNAPII (in the gene body) relative to paused RNAPII (at the promoter).[8][9] This release of RNAPII into productive elongation results in the upregulation of a majority of differentially expressed genes.[2][11]

5.2 Dual Role in Transcription

While this compound treatment predominantly leads to gene activation through RNAPII pause-release, transcriptomic analyses also reveal a substantial number of downregulated genes.[2][11] This is consistent with the known dual functionality of PAF1C.[11] Besides regulating pausing, PAF1C also plays a positive role in enhancing the rate and processivity of RNAPII during productive elongation, especially over long gene bodies.[2][12] Furthermore, PAF1C is involved in recruiting histone-modifying enzymes that are essential for active transcription.[2][11] Therefore, the disruption of PAF1C can, at certain loci, lead to decreased RNAPII processivity and premature termination, resulting in transcriptional downregulation.[2][11]

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the effects of this compound.

6.1 Co-Immunoprecipitation (Co-IP) to Assess Complex Integrity

This protocol describes the steps to determine if this compound disrupts the interaction between two proteins within the PAF1C, such as PAF1 and CTR9.[2][13][14]

Figure 3: Experimental workflow for Co-Immunoprecipitation.

Protocol Steps:

-

Cell Culture and Treatment: Plate cells (e.g., DLD1 or HCT116) and grow to 80-90% confluency. Treat cells with this compound (e.g., 20 µM) or DMSO as a vehicle control for a specified duration (e.g., 16 hours).[2][8]

-

Cell Lysis: Harvest and wash cells with cold PBS. Lyse cells in a non-denaturing IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors. Incubate on ice and then centrifuge to pellet cell debris.

-

Pre-clearing (Optional): To reduce non-specific binding, incubate the supernatant (cell lysate) with Protein A/G agarose/magnetic beads for 1 hour at 4°C.[13] Pellet the beads and transfer the supernatant to a new tube.

-

Immunoprecipitation: Add the primary antibody against the "bait" protein (e.g., anti-PAF1) to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add equilibrated Protein A/G beads to the lysate-antibody mixture and incubate for 1-3 hours at 4°C.

-

Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with cold IP Lysis Buffer to remove unbound proteins.

-

Elution: Resuspend the beads in 1X SDS-PAGE loading buffer and boil for 5-10 minutes to elute the proteins and denature them.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against the bait (PAF1) and prey (CTR9) proteins to assess co-precipitation.

6.2 Chromatin Immunoprecipitation (ChIP) to Assess Protein-DNA Binding

This protocol outlines the procedure to measure the occupancy of a PAF1C subunit (e.g., PAF1) on chromatin following this compound treatment.[2][15][16]

Figure 4: Experimental workflow for Chromatin Immunoprecipitation.

Protocol Steps:

-

Cell Treatment and Cross-linking: Treat cells with this compound or DMSO as described above. Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate nuclei. Resuspend nuclei in a shearing buffer (e.g., RIPA buffer) and sonicate the chromatin to an average fragment size of 200-500 bp. Centrifuge to remove debris.

-

Immunoprecipitation: Dilute the sheared chromatin and save a small aliquot as "input" control. Incubate the remaining chromatin overnight at 4°C with a ChIP-grade antibody against the target protein (e.g., PAF1). An IgG control should be run in parallel.

-

Immune Complex Capture: Add Protein A/G beads and incubate for at least 2 hours to capture the antibody-chromatin complexes.

-

Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight in the presence of high salt.

-

DNA Purification: Treat the samples with RNase A and Proteinase K, then purify the DNA using silica columns or phenol-chloroform extraction.

-

Analysis: Quantify the purified DNA. For ChIP-qPCR, perform real-time PCR using primers for specific gene loci. For ChIP-seq, prepare sequencing libraries from the immunoprecipitated DNA and input DNA for genome-wide analysis.[17]

Conclusion and Future Directions

This compound represents a powerful chemical tool for dissecting the complex roles of the PAF1C in transcription and chromatin regulation. By specifically disrupting the PAF1-CTR9 interaction, it induces the disassembly of the complex and its delocalization from chromatin, leading to a global release of paused RNAPII. This inhibitor not only phenocopies genetic depletion of PAF1C but also offers acute, dose-dependent control over its function. For drug development professionals, the targeting of the PAF1C with small molecules like this compound opens new therapeutic avenues, particularly in contexts where transcriptional addiction is a vulnerability, such as in certain cancers or for reversing viral latency, as has been explored in HIV-1 models.[2][7][10] Future studies will likely focus on refining the therapeutic potential of PAF1C inhibitors and exploring their efficacy in various disease models.

References

- 1. researchgate.net [researchgate.net]

- 2. Enhancing HIV-1 latency reversal through regulating the elongating RNA Pol II pause-release by a small-molecule disruptor of PAF1C - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PAF Complex Plays Novel Subunit-Specific Roles in Alternative Cleavage and Polyadenylation | PLOS Genetics [journals.plos.org]

- 4. biorxiv.org [biorxiv.org]

- 5. Transcriptomic profiling implicates PAF1 in both active and repressive immune regulatory networks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Emerging Insights into the Roles of the Paf1 Complex in Gene Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Enhancing HIV-1 latency reversal through regulating the elongating RNA Pol II pause-release by a small-molecule disruptor of PAF1C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Paf1C regulates RNA polymerase II progression by modulating elongation rate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bitesizebio.com [bitesizebio.com]

- 14. assaygenie.com [assaygenie.com]

- 15. encodeproject.org [encodeproject.org]

- 16. The Human PAF1 Complex Acts in Chromatin Transcription Elongation Both Independently and Cooperatively with SII/TFIIS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Paf1C regulates RNA polymerase II progression by modulating elongation rate - PMC [pmc.ncbi.nlm.nih.gov]

The Role of the PAF1 Complex in Oncology: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Polymerase-Associated Factor 1 Complex (PAF1C) is a critical regulator of gene transcription, playing a multifaceted role in the initiation, elongation, and termination phases of RNA Polymerase II (Pol II) activity. Emerging evidence has firmly implicated the dysregulation of PAF1C in the pathogenesis of numerous cancers. Its influence extends to the control of key oncogenic signaling pathways, the maintenance of cancer stem cell (CSC) populations, and the modulation of the tumor microenvironment. This technical guide provides an in-depth exploration of the therapeutic potential of targeting PAF1C in cancer research. We will detail the molecular mechanisms through which PAF1C contributes to tumorigenesis, present quantitative data from preclinical studies, outline key experimental protocols for investigating PAF1C function, and visualize the complex signaling networks in which it operates. The development of small molecule inhibitors, such as iPAF1C, underscores the tractability of PAF1C as a novel therapeutic target in oncology.

Introduction: The PAF1 Complex as a Nexus in Cancer Biology

The human PAF1 complex is a key transcriptional regulator composed of five core subunits: PAF1 (also known as PD2), LEO1, CTR9, CDC73, and SKI8[1]. This evolutionarily conserved complex associates with RNA Polymerase II and a host of other factors to orchestrate the intricate process of gene expression[2][3]. PAF1C's functions are diverse and context-dependent, encompassing the regulation of Pol II promoter-proximal pausing and release, co-transcriptional histone modifications, and mRNA processing[2][3][4].

In the context of cancer, PAF1C has been shown to be aberrantly upregulated in a variety of malignancies, including pancreatic, non-small cell lung, ovarian, and cervical cancers[1][5][6]. This overexpression is often correlated with poor prognosis and aggressive tumor phenotypes. PAF1C's oncogenic roles are multifaceted, involving the transcriptional control of key cancer-related genes, including the proto-oncogene MYC[5]. Furthermore, PAF1C is increasingly recognized for its critical role in maintaining the self-renewal and pluripotency of cancer stem cells (CSCs), a subpopulation of tumor cells responsible for therapy resistance and metastasis[5][7].

The recent development of this compound, a first-in-class small molecule inhibitor that disrupts the PAF1C assembly by targeting the PAF1-CTR9 interaction, has provided a powerful tool to probe the therapeutic potential of PAF1C inhibition[8]. Preclinical studies utilizing this compound and genetic knockdown approaches have demonstrated promising anti-tumor activity, validating PAF1C as a bona fide target for cancer drug development.

Molecular Mechanisms of PAF1C in Oncogenesis

PAF1C's contribution to cancer is not mediated by a single mechanism but rather through its integration into multiple oncogenic signaling pathways and cellular processes.

Regulation of Oncogenic Transcription Programs

PAF1C is a pivotal player in the transcriptional regulation of genes that drive cancer progression. It can be recruited to gene promoters and enhancers by various transcription factors, where it influences the activity of RNA Polymerase II[4].

-

MYC-Driven Transcription: PAF1C has been shown to interact with the oncoprotein MYC. This interaction can have dual effects: in some contexts, it stabilizes Pol II pausing at MYC target genes, while in others, it is required for their full activation[2][3]. The precise outcome appears to be cell-type and context-dependent.

-

Hypoxia-Inducible Factor (HIF-1α) Signaling: Under hypoxic conditions, a common feature of the tumor microenvironment, PAF1C plays a role in the transcriptional response. BRD4, a bromodomain and extraterminal domain (BET) protein, mediates the recruitment of PAF1C to hypoxia-responsive genes, promoting a productive elongation-competent RNA Pol II complex[7]. The small molecule inhibitor this compound has been shown to impair this BRD4-mediated recruitment of PAF1 to chromatin at hypoxia-responsive genes[8]. In pancreatic cancer, PAF1 interacts with HIF-1α to regulate the expression of lactate dehydrogenase A (LDHA), thereby reprogramming cancer cell metabolism towards aerobic glycolysis (the Warburg effect)[9].

Involvement in Key Signaling Pathways

PAF1C is a key downstream effector in several signaling cascades that are frequently dysregulated in cancer.

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a central regulator of cell proliferation, differentiation, and survival. In yeast, the MAPK Mpk1 interacts with the Paf1 subunit of the PAF1C to regulate transcription elongation, a mechanism that is conserved in humans with the MAPK ERK5[10]. In cervical cancer, knockdown of PAF1 has been shown to retard the MEK/ERK1/2 pathway by downregulating FLOT2[11][12]. Furthermore, PAF1 can hyperactivate MAPK signaling in pancreatic cancer by transactivating LAMTOR3, a scaffold protein that facilitates the interaction between MEK and ERK.

-

Estrogen Receptor (ER) Signaling: In breast cancer, PAF1C is recruited to estrogen-responsive genes. This recruitment is mediated by the coactivator-associated arginine methyltransferase 1 (CARM1), which deposits an asymmetric dimethylation mark on histone H3 arginine 17 (H3R17me2a). PAF1C then acts as a "reader" of this histone mark, binding to it and facilitating the transcription of ERα-target genes[3][11].

Maintenance of Cancer Stem Cells

A growing body of evidence highlights the critical role of PAF1 in maintaining the stem-like properties of CSCs.

-

Pancreatic Cancer Stem Cells: In pancreatic CSCs, PAF1 regulates the expression of the core pluripotency factor NANOG. This function is independent of the canonical PAF1C and is mediated through a sub-complex formed by PAF1, the PHD-finger protein 5A (PHF5A), and the DEAD-box RNA helicase DDX3[2][13]. This PAF1-PHF5A-DDX3 complex binds to the NANOG promoter to drive its expression[2]. Depletion of PAF1 in pancreatic CSCs leads to a downregulation of self-renewal markers such as NANOG and SOX9, and CSC markers like CD44v6 and ALDH1[1][2].

-

Ovarian Cancer Stem Cells: In ovarian CSCs, PAF1 interacts with the pluripotency factor OCT4 to regulate the expression of self-renewal genes[2].

Quantitative Data on the Therapeutic Efficacy of PAF1C Inhibition

Preclinical studies have provided quantitative evidence supporting the therapeutic targeting of PAF1C.

In Vitro Inhibition of Cancer Cell Lines

While specific IC50 values for this compound against a panel of cancer cell lines are not yet widely published, the compound has been shown to be effective at concentrations in the micromolar range. For instance, treatment of HCT116 and DLD1 cells with 20 µM this compound for 16 hours was sufficient to induce global release of promoter-proximal paused RNA Pol II, mimicking the effect of PAF1 knockdown[8][14].

| Compound | Cell Line | Assay | Concentration/IC50 | Effect | Reference |

| This compound | HCT116 | RNA Pol II ChIP-seq | 20 µM | Increased pause-release ratio of RNA Pol II | [14] |

| This compound | DLD1 | RNA Pol II ChIP-seq | 20 µM | Increased pause-release ratio of RNA Pol II | [8] |

In Vivo Tumor Growth Inhibition

Genetic knockdown of PAF1 has demonstrated significant anti-tumor effects in xenograft models.

| Cancer Type | Model | Intervention | Tumor Growth Inhibition (Approximate) | Reference |

| Cervical Cancer | Nude mice with subcutaneously injected CaSki cells | shRNA-mediated PAF1 knockdown | ~60% reduction in tumor volume at 5 weeks | [11] (Estimated from graphical data) |

| Pancreatic Cancer | Orthotopic tumors in athymic nude mice | Doxycycline-inducible shRNA-mediated PAF1 knockdown | Significant reduction in tumor growth and metastasis | [1][2] |

Regulation of Gene Expression

Inhibition of PAF1 leads to significant changes in the expression of genes critical for cancer cell survival and stemness.

| Cancer Type | Cell Type | Intervention | Gene | Fold Change in Expression (Approximate) | Reference |

| Pancreatic Cancer | Cancer Stem Cells | CRISPR/Cas9-mediated PAF1 depletion | NANOG | Downregulated | [1][2] |

| Pancreatic Cancer | Cancer Stem Cells | CRISPR/Cas9-mediated PAF1 depletion | SOX9 | Downregulated | [1][2] |

| Pancreatic Cancer | Cancer Stem Cells | CRISPR/Cas9-mediated PAF1 depletion | CD44v6 | Downregulated | [1][2] |

| Pancreatic Cancer | Cancer Stem Cells | CRISPR/Cas9-mediated PAF1 depletion | ALDH1 | Downregulated | [1][2] |

Note: Specific fold-change values for gene expression are often presented in heatmaps in the original publications. The table indicates the direction of change as reported.

Experimental Protocols for Studying PAF1C

This section provides detailed methodologies for key experiments used to investigate the function of PAF1C in cancer research.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for PAF1C

This protocol is adapted from methodologies used in pancreatic cancer cell studies[9].

-

Cell Culture and Cross-linking:

-

Culture pancreatic cancer cells (e.g., SW1990, MIA PaCa-2) to ~80-90% confluency.

-

Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% directly to the culture medium. Incubate for 10 minutes at room temperature with gentle shaking.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.

-

Wash cells twice with ice-cold PBS.

-

-

Cell Lysis and Chromatin Shearing:

-

Resuspend cells in cell lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 10 mM NaCl, 0.2% NP-40, with protease inhibitors).

-

Incubate on ice for 10 minutes.

-

Pellet the nuclei and resuspend in nuclear lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, with protease inhibitors).

-

Shear chromatin to an average size of 200-500 bp using a sonicator. The optimal sonication conditions should be empirically determined for each cell type and instrument.

-

-

Immunoprecipitation:

-

Dilute the sheared chromatin with ChIP dilution buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 2 mM EDTA, 1% Triton X-100).

-

Pre-clear the chromatin with protein A/G magnetic beads for 1 hour at 4°C.

-

Incubate the pre-cleared chromatin with an anti-PAF1 antibody (or antibody against another PAF1C subunit) overnight at 4°C with rotation. An IgG antibody should be used as a negative control.

-

Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.

-

-

Washes and Elution:

-

Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer.

-

Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the cross-links by adding NaCl to a final concentration of 200 mM and incubating at 65°C for at least 6 hours.

-

Treat with RNase A and Proteinase K.

-

Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the purified DNA using a standard library preparation kit for next-generation sequencing.

-

Sequence the library on a high-throughput sequencing platform.

-

CRISPR/Cas9-Mediated Knockdown of PAF1

This protocol provides a general framework for generating PAF1 knockout cancer cell lines[15][16][17][18][19][20][21][22].

-

Guide RNA (gRNA) Design and Cloning:

-

Design two to four gRNAs targeting a critical exon of the PAF1 gene using a web-based tool (e.g., CHOPCHOP, E-CRISP). Select gRNAs with high on-target scores and low off-target scores.

-

Synthesize complementary oligonucleotides for each gRNA with appropriate overhangs for cloning into a Cas9-expressing vector (e.g., pX330).

-

Anneal the oligos and clone them into the linearized Cas9 vector.

-

-

Transfection of Cancer Cells:

-

Culture the target cancer cells to ~70-80% confluency.

-

Transfect the cells with the gRNA/Cas9-expressing plasmid using a suitable transfection reagent (e.g., Lipofectamine).

-

-

Selection and Single-Cell Cloning:

-

If the vector contains a selection marker (e.g., puromycin resistance), select the transfected cells.

-

Perform single-cell cloning by limiting dilution in 96-well plates to isolate individual clones.

-

-

Validation of Knockout Clones:

-

Expand the single-cell clones.

-

Extract genomic DNA and perform PCR to amplify the targeted region.

-

Sequence the PCR products (Sanger sequencing) to identify clones with frameshift-inducing insertions or deletions (indels).

-

Confirm the absence of PAF1 protein expression by Western blotting.

-

Tumorsphere Formation Assay

This assay is used to assess the self-renewal capacity of cancer stem cells[3][5][6][7][10][23][24][25].

-

Cell Preparation:

-

Harvest a single-cell suspension from the cancer cell line of interest.

-

Count the viable cells using a hemocytometer and trypan blue exclusion.

-

-

Plating:

-

Resuspend the cells in serum-free tumorsphere medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF).

-

Plate the cells at a low density (e.g., 1,000 to 5,000 cells/mL) in ultra-low attachment plates or flasks.

-

-

Incubation and Sphere Formation:

-

Incubate the plates at 37°C in a 5% CO2 incubator for 7-14 days.

-

Do not disturb the plates during this time to allow for sphere formation.

-

-

Quantification:

-

Count the number of tumorspheres (typically defined as spheres > 50 µm in diameter) per well using a microscope.

-

The tumorsphere formation efficiency (%) can be calculated as: (Number of tumorspheres / Number of cells seeded) x 100.

-

Visualization of PAF1C Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involving PAF1C in cancer.

PAF1C in the MAPK/ERK Signaling Pathway

Caption: PAF1C interaction with the MAPK/ERK signaling pathways.

PAF1C in Estrogen Receptor Signaling```dot

// Nodes Estrogen [label="Estrogen", fillcolor="#FBBC05", fontcolor="#202124"]; ER [label="Estrogen Receptor α\n(ERα)", fillcolor="#FBBC05", fontcolor="#202124"]; ERE [label="Estrogen Response\nElement (ERE)", fillcolor="#F1F3F4", fontcolor="#202124", shape=cds]; CARM1 [label="CARM1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H3R17me2a [label="H3R17me2a", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PAF1C [label="PAF1 Complex\n(PAF1C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transcription [label="Transcription of\nERα-target genes", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Estrogen -> ER [arrowhead=vee, color="#5F6368"]; ER -> ERE [arrowhead=vee, color="#5F6368", label=" Binds to"]; ERE -> CARM1 [arrowhead=vee, color="#5F6368", label=" Recruits"]; CARM1 -> H3R17me2a [arrowhead=vee, color="#5F6368", label=" Catalyzes"]; H3R17me2a -> PAF1C [arrowhead=vee, color="#5F6368", label=" Recruits"]; PAF1C -> Transcription [arrowhead=vee, color="#5F6368"]; }

Caption: PAF1-mediated regulation of NANOG in pancreatic CSCs.

Experimental Workflow for this compound Drug Efficacy Study

Caption: A representative experimental workflow for evaluating this compound.

Conclusion and Future Directions

The PAF1 complex has emerged as a compelling target in cancer therapy due to its central role in regulating oncogenic transcription, its involvement in key signaling pathways, and its critical function in maintaining cancer stem cells. The development of the small molecule inhibitor this compound provides a valuable tool for further preclinical investigation and a promising starting point for the development of novel anti-cancer agents.

Future research should focus on:

-

Expanding the scope of this compound testing: Evaluating the efficacy of this compound across a broader range of cancer types and in combination with existing therapies.

-

Identifying predictive biomarkers: Discovering biomarkers that can identify patients most likely to respond to PAF1C-targeted therapies.

-

Elucidating resistance mechanisms: Understanding the potential mechanisms by which cancer cells may develop resistance to PAF1C inhibitors.

-

Optimizing drug delivery: Developing strategies to enhance the delivery and efficacy of PAF1C inhibitors in the tumor microenvironment.

References

- 1. RNA Polymerase II-Associated Factor 1 Regulates Stem Cell Features of Pancreatic Cancer Cells, Independently of the PAF1 Complex, via Interactions With PHF5A and DDX3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PAF1 Regulates Stem Cell Features of Pancreatic Cancer Cells, Independently of the PAF1 Complex, via Interactions with PHF5A and DDX3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histone H3R17me2a mark recruits human RNA polymerase-associated factor 1 complex to activate transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differential sensitization of two human colon cancer cell lines to the antitumor effects of irinotecan combined with 5-aza-2′-deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 7. pnas.org [pnas.org]

- 8. CARM1 mediates the ligand-independent and tamoxifen-resistant activation of the estrogen receptor alpha by cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cd-genomics.com [cd-genomics.com]

- 10. In vitro Tumorsphere Formation Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Knockdown of PAF1 reduces cervical cancer cell proliferation, migration and invasion via retarding FLOT2-mediated MEK/ERK1/2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Knockdown of PAF1 reduces cervical cancer cell proliferation, migration and invasion via retarding FLOT2-mediated MEK/ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ora.ox.ac.uk [ora.ox.ac.uk]

- 14. CRISPR Cas9 in Pancreatic Cancer Research [open.fau.de]

- 15. A multiscale map of the stem cell state in pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CRISPR Cas9 in Pancreatic Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Direct Interactions between the Paf1 Complex and a Cleavage and Polyadenylation Factor Are Revealed by Dissociation of Paf1 from RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Arginine methyltransferase CARM1 is a promoter-specific regulator of NF-κB-dependent gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ERK5 Is a Novel Type of Mitogen-Activated Protein Kinase Containing a Transcriptional Activation Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 20. [PDF] One-step dual CRISPR/Cas9 guide RNA cloning protocol | Semantic Scholar [semanticscholar.org]

- 21. News: CRISPR Targets Pancreatic Cancer Mutations - CRISPR Medicine [crisprmedicinenews.com]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Establishment of clonal colony-forming assay for propagation of pancreatic cancer cells with stem cell properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the impact of iPAF1C on gene expression profiles

This in-depth technical guide explores the molecular mechanisms and genome-wide consequences of inhibiting the Polymerase-Associated Factor 1 Complex (PAF1C) with the small molecule inhibitor, iPAF1C. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of this compound's mode of action, its effects on gene expression profiles, and detailed experimental protocols for its study.

Introduction to PAF1C and the Role of this compound

The Polymerase-Associated Factor 1 Complex (PAF1C) is a key transcriptional regulator that governs the transition of RNA Polymerase II (Pol II) from a paused state to productive elongation. This complex, composed of five core subunits (PAF1, LEO1, CTR9, RTF1, and CDC73), plays a critical role in a variety of cellular processes, including the regulation of gene expression and the response to cellular stress. PAF1C can act as both a positive and negative regulator of transcription, influencing the expression of a wide array of genes.

This compound is a first-in-class small molecule inhibitor that specifically targets the interaction between the PAF1 and CTR9 subunits of the PAF1C. By disrupting this crucial interaction, this compound effectively inhibits the assembly and chromatin occupancy of the entire PAF1 complex. This leads to a global release of promoter-proximal paused Pol II into gene bodies, thereby altering the transcriptional landscape of the cell. The effects of this compound treatment have been shown to closely mimic those of genetic depletion of PAF1, demonstrating its specificity and utility as a chemical probe to study PAF1C function.

Mechanism of Action of this compound

The primary mechanism of this compound involves the disruption of the PAF1C assembly by targeting the binding groove of CTR9, which is essential for its interaction with PAF1. This disruption leads to a significant reduction in the levels of PAF1C associated with chromatin.

The functional consequence of reduced PAF1C on chromatin is the global release of paused Pol II. In the absence of functional PAF1C, the negative regulation on Pol II is lifted, allowing it to transition into a productive elongation phase. This results in significant changes in the expression levels of numerous genes.

Impact of this compound on Gene Expression Profiles

Treatment of cells with this compound leads to widespread changes in gene expression, affecting both up- and down-regulation of a significant number of genes. The specific genes affected can vary depending on the cell type and context.

Quantitative Analysis of Gene Expression Changes

The following tables summarize the quantitative data on gene expression changes observed in different cell lines upon this compound treatment or PAF1 depletion, as determined by RNA-sequencing (RNA-seq).

Table 1: Differentially Expressed Genes in DLD1-PAF1_AID Cells

| Condition | Number of Up-regulated Genes | Number of Down-regulated Genes | Total Genes Analyzed |

| This compound vs. DMSO | Data not specified | Data not specified | 4621 |

| Auxin (PAF1 depletion) vs. Nontreated | Data not specified | Data not specified | 4621 |

Table 2: Genes Down-regulated by Heat Shock in DLD1 Cells

| Condition | Number of Down-regulated Genes |

| DMSO + Heat Shock | 652 |

| This compound + Heat Shock | Impaired down-regulation |

| shPAF1 + Heat Shock | Impaired down-regulation |

Table 3: Differentially Expressed Genes upon Paf1 Depletion (Murine Myoblasts)

| Condition | Number of Up-regulated Genes | Number of Down-regulated Genes |

| Dox (Paf1 depletion) vs. -Dox | 450 | 447 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the impact of this compound on gene expression.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is used to identify the genome-wide occupancy of specific proteins, such as PAF1 and RNA Pol II.

Protocol:

-

Cell Cross-linking: Approximately 20-50 million cells are washed twice with ice-cold 1x phosphate-buffered saline (PBS). Cells are then cross-linked with 1% paraformaldehyde for 10 minutes with shaking at room temperature.

-

Quenching: The cross-linking reaction is quenched with 0.2 M glycine for 5 minutes at room temperature.

-

Cell Lysis and Sonication: Cells are harvested and lysed. Chromatin is sheared to an average size of 200-500 bp using sonication.

-

Immunoprecipitation: The sheared chromatin is incubated overnight with an antibody specific to the protein of interest (e.g., anti-PAF1 or anti-RNA Pol II).

-

Immune Complex Capture: Protein A/G magnetic beads are used to capture the antibody-chromatin complexes.

-

Washes: The beads are washed sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Chromatin is eluted from the beads, and cross-links are reversed by incubation at 65°C overnight with proteinase K.

-

DNA Purification: DNA is purified using standard phenol-chloroform extraction or a column-based kit.

-

Library Preparation and Sequencing: The purified DNA is used to prepare a sequencing library, which is then sequenced on a high-throughput sequencing platform.

RNA-Sequencing (RNA-seq)